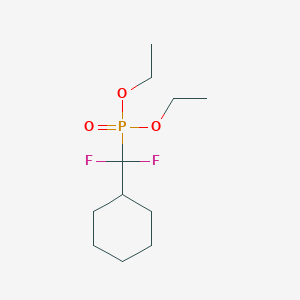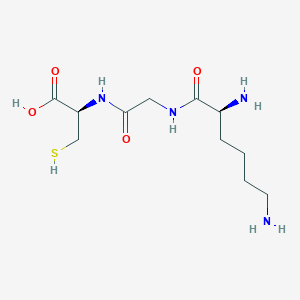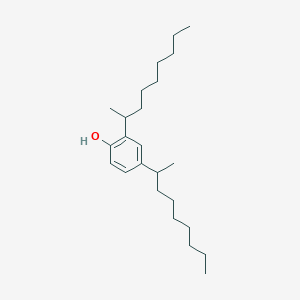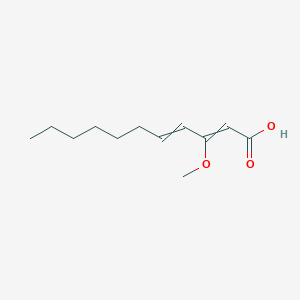
3-Methoxyundeca-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyundeca-2,4-dienoic acid is an organic compound with the molecular formula C12H20O3 It is a conjugated diene with a methoxy group attached to the third carbon and a carboxylic acid group at the end of the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyundeca-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyundeca-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The double bonds in the diene system can be reduced to single bonds using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxyundeca-2,4-dienoic acid or 3-oxo-undeca-2,4-dienoic acid.
Reduction: Formation of 3-methoxyundecanoic acid.
Substitution: Formation of 3-halogenated undeca-2,4-dienoic acids.
Scientific Research Applications
3-Methoxyundeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyundeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptors such as retinoic acid receptors, influencing gene expression and cellular processes. The methoxy group and the conjugated diene system play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Undecadienoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxy-2,4-hexadienoic acid: Shorter carbon chain, affecting its physical and chemical properties.
3-Methoxy-2,4-pentadienoic acid: Even shorter chain, with different reactivity and applications.
Uniqueness
3-Methoxyundeca-2,4-dienoic acid is unique due to its longer carbon chain and the presence of both a methoxy group and a conjugated diene system. This combination of features makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
143724-88-3 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-methoxyundeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-11(15-2)10-12(13)14/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
UBEILURWEKBGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
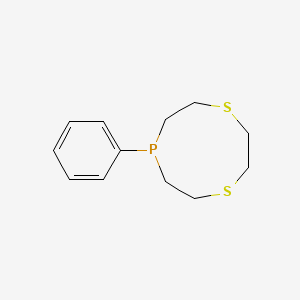
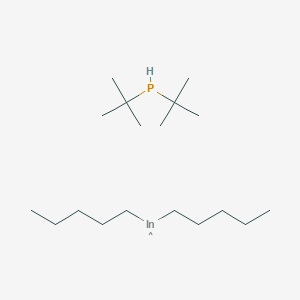
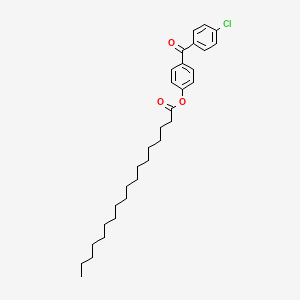
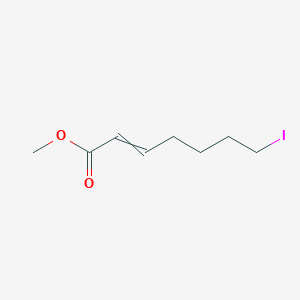
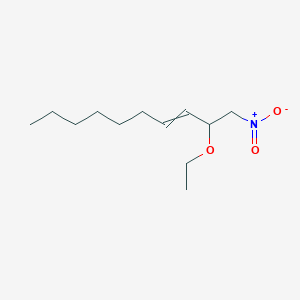
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
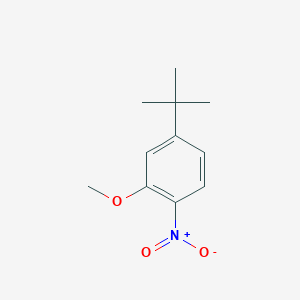
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
